Product packaging for Agglomerin D(Cat. No.:CAS No. 125620-73-7)

Agglomerin D

Cat. No.: B590635
CAS No.: 125620-73-7
M. Wt: 320.429
InChI Key: VDAHJHIDSRKZME-KTKRTIGZSA-N
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Description

Contextualization within the Tetronate Natural Product Class

Agglomerin D is classified as a linear acyl-tetronate. rsc.org This classification signifies that it possesses a fatty acid-like chain (an acyl group) attached to the tetronate ring. rsc.org The agglomerins, as a group, are distinguished from other tetronates by the presence of an exocyclic double bond on the tetronate ring and differ from each other only in the length and branching of their acyl side chains. rsc.orgwikipedia.org

Other notable members of the tetronate class include tetronomycin, tetronasin, and abyssomicin C. wikipedia.org The study of tetronates is an active area of research due to their diverse and often potent biological activities. rsc.org

Historical Overview of the Discovery of Agglomerin Compounds

The agglomerin compounds, including this compound, were first discovered in 1989. rsc.orgwikipedia.org They were isolated from the culture broth of the bacterium Pantoea agglomerans (formerly classified as Enterobacter agglomerans), which was found in a river water sample from Kobe, Japan. rsc.orgwikipedia.orgnih.gov The structures of these compounds were elucidated in 1990. wikipedia.orgnih.gov

The initial research identified four distinct agglomerins, designated A, B, C, and D. wikipedia.orgnih.gov Agglomerin A was found to be the major component produced by the bacterium, followed by B, C, and then D, which was the least abundant of the four. wikipedia.org Specifically, the relative abundance was reported as Agglomerin A (38%), Agglomerin B (30%), Agglomerin C (24%), and this compound (8%). wikipedia.org

Chemical and Physical Properties

The agglomerins are acidic compounds and are typically isolated as their sodium salts, which appear as colorless crystalline powders. nih.gov They are soluble in lower alcohols. nih.gov A key characteristic of these compounds is their ultraviolet (UV) absorption maxima at 248 and 298 nm. nih.gov

The molecular formula for the sodium salt of this compound was determined to be C19H27O4Na through elemental analysis and mass spectrometry. nih.govjst.go.jp The melting point of this compound has been reported to be between 103-106 °C. wikipedia.org

Biosynthesis

The biosynthesis of agglomerins is a complex process involving a dedicated gene cluster. wikipedia.org This 12 kb gene cluster contains seven open reading frames that code for the enzymes necessary for the synthesis of the agglomerin scaffold. wikipedia.org

The biosynthesis begins with the formation of glyceryl-S-ACP from D-1,3-bisphosphoglycerate, a metabolite from primary metabolism. wikipedia.org This reaction is catalyzed by the enzymes Agg2 (glyceryl-S-ACP synthase) and Agg3 (acyl carrier protein). wikipedia.org An acyl chain, also derived from primary metabolism in the form of a 3-oxoacyl-CoA thioester, is then joined with the glyceryl-S-ACP by a ketosynthase called Agg1. wikipedia.org This step forms new carbon-carbon and carbon-oxygen bonds. wikipedia.org

Subsequently, the primary alcohol of the resulting intermediate is acylated by the enzyme Agg4 using acetyl-CoA. wikipedia.org The final step in the formation of the characteristic exocyclic double bond involves the removal of a proton and the loss of acetate (B1210297), a reaction catalyzed by the enzyme Agg5. wikipedia.orgresearchgate.net

Biological Activity

The agglomerin compounds have demonstrated antibiotic activity, particularly against anaerobic bacteria. wikipedia.orgnih.gov They exhibit weak activity against aerobic bacteria in vitro. wikipedia.orgnih.gov The relationship between the structure of the agglomerins and their activity against anaerobic bacteria has been a subject of investigation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O4 B590635 Agglomerin D CAS No. 125620-73-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125620-73-7

Molecular Formula

C19H28O4

Molecular Weight

320.429

IUPAC Name

4-hydroxy-5-methylidene-3-[(Z)-tetradec-6-enoyl]furan-2-one

InChI

InChI=1S/C19H28O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(20)17-18(21)15(2)23-19(17)22/h9-10,21H,2-8,11-14H2,1H3/b10-9-

InChI Key

VDAHJHIDSRKZME-KTKRTIGZSA-N

SMILES

CCCCCCCC=CCCCCC(=O)C1=C(C(=C)OC1=O)O

Synonyms

agglomerin D

Origin of Product

United States

Origin and Isolation of Agglomerin D

Microbial Source Identification and Characterization

Agglomerin D, along with its structural relatives Agglomerin A, B, and C, is a secondary metabolite produced by a specific bacterium. nih.gov Initial studies identified the source as a strain of Enterobacter agglomerans. nih.gov This bacterium is now more commonly known by its current scientific name, Pantoea agglomerans.

Pantoea agglomerans is a Gram-negative, rod-shaped bacterium belonging to the family Erwiniaceae. It is a ubiquitous microorganism, frequently isolated from a wide variety of environmental sources, including plant surfaces, soil, and water. Strains of P. agglomerans are known to produce a diverse array of bioactive compounds, including other antibiotics.

For the production of agglomerins, a specific strain of Pantoea agglomerans is utilized. While the original research from 1989 identified the producer as Enterobacter agglomerans, further taxonomic classifications have since refined its identification. The characterization of the producing strain involves standard microbiological techniques, including morphological examination, Gram staining, and biochemical tests to confirm its identity.

Table 1: Morphological and Biochemical Characteristics of Pantoea agglomerans

CharacteristicDescription
Gram Stain Negative
Shape Rod
Motility Motile
Catalase Positive
Oxidase Negative

Fermentation and Broth Extraction Methodologies

The production of this compound is achieved through a controlled fermentation process. This involves cultivating the Pantoea agglomerans strain in a nutrient-rich liquid medium, often referred to as a fermentation broth. The composition of this medium is critical for optimal bacterial growth and the subsequent production of the desired agglomerins.

Key components of the fermentation medium typically include:

Carbon Source: Sugars such as glucose or other carbohydrates provide the primary energy source for the bacteria.

Nitrogen Source: Peptones, yeast extract, or ammonium salts supply the necessary nitrogen for the synthesis of proteins and nucleic acids.

The fermentation is carried out under specific conditions of temperature, pH, and aeration, which are optimized to maximize the yield of the agglomerins. Once the fermentation process is complete, the first step in the isolation of this compound is the separation of the bacterial cells from the culture broth, which now contains the dissolved agglomerins. This is typically achieved through centrifugation or filtration.

The resulting cell-free supernatant is then subjected to an extraction process. Given that agglomerins are acidic in nature, the pH of the broth may be adjusted to facilitate their extraction into an organic solvent. nih.gov This liquid-liquid extraction step serves to concentrate the agglomerins and separate them from the more water-soluble components of the fermentation broth. The organic extract containing the mixture of agglomerins is then evaporated to yield a crude extract.

Chromatographic Separation Techniques for this compound Isolation

The crude extract obtained from the fermentation broth contains a mixture of Agglomerin A, B, C, and D, as well as other potential metabolites. The separation of these closely related compounds requires sophisticated chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a key method employed for the purification of the individual agglomerins. nih.gov

The principle of HPLC relies on the differential partitioning of the components of a mixture between a stationary phase (packed in a column) and a mobile phase (a solvent or mixture of solvents). By carefully selecting the stationary phase and the composition of the mobile phase, it is possible to achieve the separation of compounds with very similar chemical structures.

For the separation of the agglomerins, a reversed-phase HPLC column is often utilized. In this mode of chromatography, the stationary phase is nonpolar, and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the hydrophobicity of the molecules; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later from the column.

The individual agglomerins, including this compound, are detected as they elute from the column using a UV detector, as these compounds exhibit characteristic UV absorbance maxima at 248 and 298 nm. nih.gov By collecting the fractions corresponding to the elution time of this compound, a purified sample of the compound can be obtained. The final product is often obtained as a colorless crystalline powder after the removal of the solvent. nih.gov

Table 2: Physicochemical Properties of this compound Sodium Salt

PropertyValue
Molecular Formula C19H27O4Na
Appearance Colorless crystalline powder
Solubility Soluble in lower alcohols
UV Maxima (nm) 248, 298

Structural Elucidation and Analog Identification

Advanced Spectroscopic Methods for Agglomerin D Structural Characterization

The elucidation of the precise structure of this compound relies heavily on a suite of advanced spectroscopic methods. These techniques, when used in concert, provide a comprehensive picture of the molecule's connectivity and spatial arrangement.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is fundamental in determining the molecular formula of this compound. nih.govscribd.com For the sodium salt of this compound, the molecular formula has been established as C19H27O4Na. nih.gov This technique provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules like this compound. nih.goviosrjournals.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon and proton framework of the molecule.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. hmdb.ca Key signals in the ¹H NMR spectrum of agglomerins include those corresponding to the acyl chain protons and the protons of the tetronic acid core.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments. iosrjournals.org

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons. iosrjournals.orgresearchgate.netnumberanalytics.com For instance, HMBC experiments can show long-range correlations between protons and carbons, helping to piece together the different fragments of the molecule, such as the connection of the acyl chain to the tetronic acid ring. iosrjournals.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. funaab.edu.ngntnu.edu Characteristic absorption bands would indicate the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups of the lactone and the acyl chain, and carbon-carbon double bonds (C=C) within the tetronic acid ring. funaab.edu.ng

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the agglomerins shows characteristic absorption maxima at 248 nm and 298 nm, which is indicative of the conjugated system within the 2-acyl-4-ylidenetetronic acid chromophore. nih.gov

Structural Variations within the Agglomerin Series (Agglomerin A, B, C, and D)

The agglomerins (A, B, C, and D) are a series of structurally related natural products that share a common 2-acyl-4-ylidenetetronic acid core. nih.gov The primary structural variation among these analogs lies in the length and saturation of the acyl side chain attached to the tetronic acid ring. nih.govwikipedia.org These differences arise from the incorporation of different fatty acid precursors during their biosynthesis. researchgate.net

Compound Molecular Formula (as Na salt) Acyl Side Chain
Agglomerin A C15H21O4NaDecanoyl
Agglomerin B C17H23O4NaDodecenoyl
Agglomerin C C17H25O4NaDodecanoyl
This compound C19H27O4NaTetradecanoyl

Data sourced from Shoji et al., 1989 nih.gov

This variation in the acyl chain length and saturation is the key distinguishing feature among the known agglomerins.

Investigation of Tautomerism and Conformational Dynamics of the Agglomerin Core Structure

The core structure of the agglomerins, the 2-acyl-4-ylidenetetronic acid moiety, exhibits interesting dynamic properties, including tautomerism and conformational flexibility.

Tautomerism: The chromophore common to all agglomerins exists in a tautomeric equilibrium in solution. nih.gov This phenomenon involves the migration of a proton and the shifting of double bonds within the tetronic acid ring and the adjacent acyl group. ox.ac.uk The predominant tautomeric forms are the enol and keto forms. In solution, these forms can interconvert, and the position of the equilibrium can be influenced by factors such as the solvent. plos.org For related tetronic acids, it has been observed that the compound can exist exclusively as a cyclic ether in a solvent like DMSO-d6, while in an aqueous solution, it exists in equilibrium with a ring-opened hydrated form. plos.org

Biosynthesis of Agglomerin D

Identification and Characterization of the Agglomerin Biosynthetic Gene Cluster

The genetic blueprint for agglomerin production is housed within a 12 kb biosynthetic gene cluster (BGC). Current time information in St Louis, MO, US.wikipedia.org This cluster contains seven essential open reading frames (ORFs) that code for the enzymes responsible for constructing the agglomerin scaffold. Current time information in St Louis, MO, US.wikipedia.org Homologs of the agglomerin BGC have been identified in various bacterial strains, notably within the genus Dickeya, indicating a potential for horizontal gene transfer of this antibiotic-producing pathway. frontiersin.orgnih.gov The discovery and sequencing of this BGC have been pivotal in unraveling the step-by-step assembly of the agglomerin molecule.

Table 1: Genes of the Agglomerin Biosynthetic Gene Cluster
GenePredicted Function
agg1FabH-like ketosynthase
agg2Glyceryl-S-ACP synthase
agg3Acyl carrier protein (ACP)
agg4Acetyltransferase
agg5α/β hydrolase
agg6Unknown
agg7Unknown

Functional Analysis of Biosynthetic Enzymes

The seven ORFs within the agglomerin BGC encode a suite of enzymes that each play a specific role in the construction of the final natural product. The functions of five of these enzymes, Agg1 through Agg5, have been elucidated through a combination of genetic and biochemical studies. Current time information in St Louis, MO, US.wikipedia.orgrsc.org

Ketosynthase (Agg1): Agg1 is a FabH-like β-ketoacyl-ACP synthase III. wikipedia.orgplos.org Its primary role is to catalyze the crucial carbon-carbon and carbon-oxygen bond formations that create the initial tetronate ring structure. It does this by condensing two precursor molecules: a glyceryl unit attached to an acyl carrier protein and an acyl chain in the form of a 3-oxoacyl-CoA thioester. Current time information in St Louis, MO, US.wikipedia.org

Acyl Carrier Protein (Agg3) and Glyceryl-S-ACP Synthase (Agg2): Agg3 is a standalone acyl carrier protein (ACP) that acts as a shuttle for the growing molecular chain. wikipedia.orgnih.govnih.govresearchgate.net The enzyme Agg2, a glyceryl-S-ACP synthase, is responsible for loading a three-carbon glyceryl unit, derived from a primary metabolite, onto Agg3. Current time information in St Louis, MO, US.wikipedia.org This glyceryl-S-ACP is a key building block for the tetronate ring.

Acyltransferase (Agg4): Agg4 is an acetyltransferase that plays a critical role in the "maturation" of the tetronate ring. researchgate.netresearchgate.net It catalyzes the O-acetylation of a hydroxyl group on an early intermediate of the agglomerin structure. researchgate.netresearchgate.net This step is a prerequisite for the subsequent elimination reaction that forms the characteristic exocyclic double bond.

Hydrolase (Agg5): Agg5 belongs to the α/β hydrolase superfamily of enzymes. researchgate.netresearchgate.net Its function is to catalyze the elimination of the acetyl group that was added by Agg4. researchgate.netresearchgate.net This elimination of acetic acid results in the formation of the exocyclic methylene (B1212753) group at the C5 position of the tetronate ring, a defining feature of the agglomerins. Current time information in St Louis, MO, US.wikipedia.org

Elucidation of Precursor Incorporation and Pathway Intermediates

The biosynthesis of Agglomerin D, like its brethren, begins with the recruitment of precursors from the bacterium's primary metabolism. The two main building blocks are a three-carbon (C3) unit and a variable fatty acid chain.

Feeding studies and genetic analysis have revealed that the C3 unit is derived from D-1,3-bisphosphoglycerate, an intermediate in the glycolysis pathway. Current time information in St Louis, MO, US.wikipedia.orgresearchgate.net The enzyme Agg2 facilitates the transfer of this glycerate unit to the acyl carrier protein Agg3, forming glyceryl-S-ACP. Current time information in St Louis, MO, US.wikipedia.org

The second precursor is a 3-oxoacyl-CoA thioester, which is sourced from the cell's fatty acid metabolism. Current time information in St Louis, MO, US.wikipedia.org The length and composition of this acyl chain are what ultimately differentiate the various agglomerin molecules (A, B, C, and D). Current time information in St Louis, MO, US.wikipedia.org

The ketosynthase Agg1 then catalyzes the condensation of glyceryl-S-ACP and the 3-oxoacyl-CoA thioester. This reaction forms the initial ketoacyl-tetronate intermediate. Following this, the intermediate undergoes a series of modifications, including the acetylation by Agg4 and subsequent elimination of acetic acid by Agg5, to generate the mature agglomerin structure. researchgate.netresearchgate.net

Comparative Biosynthetic Pathways with Related Tetronate Natural Products

The agglomerins belong to the broader class of tetronate antibiotics, which includes other notable compounds such as tetronomycin, tetronasin, and abyssomicin C. wikipedia.orgrsc.org Comparative analysis of the biosynthetic gene clusters of these natural products reveals a conserved strategy for the formation of the tetronate ring. researchgate.netbeilstein-journals.org

For instance, the biosynthesis of RK-682, another tetronate natural product, shares a similar initial pathway with the agglomerins. rsc.org However, its gene cluster lacks homologs of agg4 and agg5. rsc.org This results in a final structure with a hydroxymethylene group instead of the exocyclic double bond found in agglomerins, suggesting that RK-682 represents an "immature" form of agglomerin. rsc.org

Similarly, the biosynthetic pathways of spirotetronates like abyssomicin C and chlorothricin also involve the incorporation of a glycerate-derived C3 unit and its condensation with a polyketide or fatty acid chain. researchgate.netresearchgate.net The enzymes responsible for these initial steps often show homology to Agg1, Agg2, and Agg3. researchgate.net The key difference in these pathways lies in the subsequent modifications, particularly the cyclization reactions that form the complex spiro-fused ring systems, which are often catalyzed by enzymes like Diels-Alderases. rsc.org

Table 2: Comparison of Biosynthetic Features in Tetronate Antibiotics
CompoundKey PrecursorsCharacteristic Biosynthetic StepKey Enzyme Homologs to Agglomerin Pathway
This compoundD-1,3-bisphosphoglycerate, 3-oxoacyl-CoAAcetylation-elimination to form exocyclic double bondAgg1, Agg2, Agg3, Agg4, Agg5
RK-682D-1,3-bisphosphoglycerate, Acyl-CoAFormation of a hydroxymethylene groupHomologs of Agg1, Agg2, Agg3
TetronomycinD-1,3-bisphosphoglycerate, Polyketide chainPolyether formationHomologs of Agg1, Agg2, Agg3
Abyssomicin CD-1,3-bisphosphoglycerate, Polyketide chainSpirocyclization (putative Diels-Alder reaction)Homologs of Agg1, Agg2, Agg3, Agg4, Agg5

Strategies for Biosynthetic Pathway Engineering and Diversification

The modular nature of the agglomerin biosynthetic pathway, and of polyketide and fatty acid biosynthesis in general, presents exciting opportunities for pathway engineering and the generation of novel, "unnatural" natural products. frontiersin.orgbiorxiv.orgnih.gov By understanding the function of each enzyme, researchers can, in principle, modify the pathway to produce new agglomerin analogs with potentially improved or altered biological activities.

One key strategy is combinatorial biosynthesis , which involves swapping or modifying the enzymatic domains or entire genes within the BGC. frontiersin.orgbiorxiv.org For example, by introducing ketosynthases or acyltransferases with different substrate specificities, it may be possible to incorporate different fatty acid chains into the agglomerin scaffold, leading to a diverse library of new compounds.

Another approach is the mix-and-match strategy, where genes from different biosynthetic pathways are combined. frontiersin.org For instance, introducing genes from other tetronate pathways, such as those responsible for the spirocyclization in abyssomicin biosynthesis, into the agglomerin-producing host could potentially lead to the creation of hybrid molecules with novel and complex architectures.

Furthermore, precursor-directed biosynthesis can be employed, where synthetic analogs of the natural precursors are fed to the producing organism. If the biosynthetic enzymes are sufficiently flexible, they may incorporate these unnatural building blocks, resulting in the production of new derivatives. While specific examples of engineering the this compound pathway are not yet widely reported, the foundational knowledge of its biosynthesis provides a clear roadmap for future efforts in this area.

Chemical Synthesis and Derivatization of Agglomerin D

Methodologies for the Total Synthesis of Agglomerin Core Structures

The total synthesis of the agglomerin core, a 3-acyl-4-hydroxy-5-methylidenefuran-2(5H)-one, has been an area of active investigation. nih.govthieme-connect.com The core structure is shared among the different agglomerins, which vary in the length of their acyl side chains. wikipedia.org Early synthetic efforts focused on establishing reliable methods for the construction of the tetronate ring and the introduction of the exocyclic methylene (B1212753) group.

One of the pioneering total syntheses of agglomerin A was reported by Ley's group. thieme-connect.com Their approach laid the groundwork for accessing this class of compounds. The biosynthesis of agglomerins involves the condensation of a glyceryl-S-acyl carrier protein (ACP) with a 3-oxoacyl-CoA thioester, a process catalyzed by a ketosynthase. wikipedia.org This biological insight has inspired synthetic chemists to devise biomimetic approaches.

Key transformations in the synthesis of the agglomerin core often involve:

Construction of the Tetronate Ring: This is a critical step, and various methods have been employed, including those starting from furan (B31954) derivatives or through cyclization of linear precursors.

Introduction of the Acyl Side Chain: This is typically achieved through acylation of a pre-formed tetronate ring or by incorporating the side chain at an earlier stage of the synthesis.

Formation of the Exocyclic Methylene Group: This feature is crucial for the biological activity of agglomerins and is often installed in the final stages of the synthesis to avoid its reactivity in preceding steps.

A review of bioactive tetronates highlights the structural diversity within this family, with agglomerins being a prominent subgroup. rsc.org The synthesis of related tetronate natural products, such as RK-682, which differs by having a methylenehydroxy moiety instead of the exocyclic double bond, has also provided valuable insights into the construction of these core structures. rsc.org

Enantioselective and Stereocontrolled Synthetic Routes

Achieving enantioselectivity in the synthesis of agglomerins is a significant challenge due to the presence of a chiral center at the C5 position of the furanone ring in their hydrogenated form. Enantioselective synthesis, a form of chemical synthesis that favors the formation of a specific enantiomer, is crucial as different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org

Several strategies have been developed to control the stereochemistry during the synthesis of related natural products. These approaches can be broadly categorized as:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to impart stereocontrol.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions. wikipedia.orgnih.gov This can involve metal-based catalysts or organocatalysts.

Substrate Control: Where the inherent chirality of the substrate directs the stereochemical outcome of subsequent reactions.

While specific enantioselective total syntheses of Agglomerin D are not extensively detailed in the provided search results, the principles of stereocontrolled synthesis are well-established in organic chemistry. rsc.orgdigitellinc.comrsc.org For instance, the stereocontrolled synthesis of other complex natural products often relies on highly diastereoselective reactions, such as Grignard additions to ketones or stereospecific cyclizations. rsc.org The development of an enantioselective route to this compound would likely involve a key asymmetric transformation to establish the chiral center with high enantiomeric excess.

Semi-synthetic Approaches to Agglomerin Analogs

Semi-synthesis, which utilizes naturally occurring compounds as starting materials for chemical modifications, offers a powerful strategy to generate novel analogs with potentially improved properties. tapi.com This approach is particularly advantageous when the natural product can be obtained in sufficient quantities through fermentation, as is the case with agglomerins produced by Pantoea agglomerans. wikipedia.org

Starting from the natural agglomerin mixture, various modifications can be envisioned to explore the structure-activity relationships (SAR). Key areas for modification include:

The Acyl Side Chain: The length and branching of the acyl chain can be altered. For instance, hydrogenation of the double bonds or introduction of functional groups could be explored.

The Tetronate Ring: Modifications to the tetronate ring, such as alkylation or acylation of the hydroxyl group, could lead to analogs with different electronic and steric properties.

The Exocyclic Methylene Group: This reactive moiety can be a handle for various chemical transformations, such as Michael additions, to introduce new substituents.

The synthesis of analogs of the related tetronate RK-682, where the 3-acyl substituent was replaced by an amine, resulted in compounds with interesting selectivity profiles against phosphatases. rsc.org This demonstrates the potential of semi-synthetic modifications to fine-tune the biological activity of tetronate antibiotics.

Chemical Derivatization Strategies for Structural Modification and Exploration

Chemical derivatization plays a crucial role in exploring the chemical space around a natural product scaffold and in understanding its structure-activity relationship. For this compound, derivatization strategies can be employed to systematically modify its structure and evaluate the impact on its biological properties.

Table 1: Potential Derivatization Strategies for this compound

Target Site Reaction Type Potential Reagents/Conditions Expected Modification
4-hydroxyl groupEtherificationAlkyl halides, baseIntroduction of various alkyl groups
4-hydroxyl groupEsterificationAcyl chlorides, anhydridesIntroduction of different acyl groups
Exocyclic methyleneMichael AdditionThiols, amines, other nucleophilesAddition of diverse functional groups at C5a
Acyl side chainReductionHydrogenation (e.g., H₂, Pd/C)Saturation of any double bonds in the side chain
Acyl side chainOxidationOxidizing agentsIntroduction of hydroxyl or keto groups

These derivatization reactions can lead to a library of this compound analogs with varied lipophilicity, steric bulk, and electronic properties. The biological evaluation of these derivatives can provide valuable insights into the key structural features required for antimicrobial activity. For example, studies on acaterin, a related tetronate, and its didehydro-analogs have shown how modifications can affect their inhibitory activity against phytopathogens. rsc.org

Design and Generation of Agglomerin-Inspired Chemical Libraries

The development of chemical libraries based on a natural product scaffold is a powerful approach in drug discovery to identify new lead compounds. openaccessjournals.comenamine.net An this compound-inspired library would consist of a collection of compounds that share the core tetronate structure but have diverse substituents at various positions.

The design of such a library would be guided by the known structure-activity relationships of agglomerins and other tetronate antibiotics. rjpbr.com Computational tools can be employed to design libraries with optimal diversity and drug-like properties. rjpbr.com

Key approaches for generating an Agglomerin-inspired library include:

Diversity-Oriented Synthesis (DOS): This strategy aims to create a wide range of structurally diverse molecules from a common starting material. openaccessjournals.com

Focused Libraries: These libraries are designed to target a specific biological target or to explore the SAR around a particular region of the molecule. openaccessjournals.com

Combinatorial Chemistry: This involves the parallel synthesis of a large number of compounds, allowing for the rapid generation of a library.

The synthesis of a focused tetronic acid library based on the RK-682 scaffold led to the discovery of compounds with improved inhibitory activity against the VHR phosphatase. rsc.org This success underscores the potential of library-based approaches in optimizing the biological activity of tetronate natural products. The generation of an this compound-inspired library could lead to the discovery of new antibacterial agents with improved potency, spectrum of activity, or pharmacokinetic properties.

Mechanisms of Biological Action of Agglomerin D

Identification of Cellular and Molecular Targets

While the precise molecular targets of Agglomerin D are not yet fully elucidated, research into the broader family of tetronate antibiotics provides significant clues. rsc.org A molecular target is a specific molecule within a cell, often a protein, that is crucial in a disease pathway. beatcancer.eu By interacting with these targets, drugs can inhibit the progression of the disease. beatcancer.eu

The biological activity of many tetronate antibiotics is attributed to their ability to interfere with cellular signaling pathways that are dependent on phosphorylation. rsc.org It has been proposed that the tetronic acid moiety, a core component of this compound's structure, may act as a steric and electronic mimic for phosphate (B84403), carboxylate, or sulfate (B86663) groups. rsc.org This mimicry could enable it to interact with and inhibit enzymes that recognize these groups, such as phosphatases. rsc.org

Although direct evidence for this compound is limited, a structurally similar tetronate, RK-682, has been shown to inhibit tyrosine phosphatases. rsc.org This suggests that this compound might also target such enzymes, thereby disrupting cellular signaling cascades. Further research is needed to definitively identify the specific cellular and molecular interactors of this compound.

Elucidation of Biochemical Pathway Modulation by this compound

The antibacterial activity of this compound likely stems from its ability to modulate critical biochemical pathways within susceptible bacteria. While the exact pathways affected by this compound are still under investigation, the known mechanisms of other antibiotics produced by its source organism, Pantoea agglomerans, offer potential insights. For instance, another antibiotic from this bacterium, andrimid, inhibits the β-subunit of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, thereby halting cell growth. frontiersin.orgnih.gov It is plausible that this compound could interfere with this or other essential metabolic pathways.

The biosynthesis of this compound itself involves the convergence of primary metabolic pathways. Its acyl chain is derived from primary fatty acid metabolism, while the tetronate ring is constructed from D-1,3-bisphosphoglycerate, a glycolytic pathway intermediate. wikipedia.org The engineering of metabolic pathways to increase the production of desired compounds is a significant area of research. google.comgoogle.com Understanding how this compound is synthesized could provide clues to its mechanism of action, as bacteria often develop resistance mechanisms linked to the biosynthetic pathways of the antibiotics they produce.

Comparative Analysis of this compound's Mechanism with Other Tetronate Antibiotics

This compound belongs to the linear tetronate subfamily, which includes compounds like acaterin, tetronomycin, and RK-682. researchgate.net While they share the characteristic tetronate ring, variations in their acyl chains and other structural features lead to differences in their biological activities and mechanisms of action.

Tetronate Antibiotic Proposed/Known Mechanism of Action Primary Target Organisms
Agglomerins A-D Mode of action remains to be fully elucidated, but they show activity against anaerobic bacteria. rsc.org It is suggested that the tetronic acid moiety may mimic phosphate groups, interfering with phosphorylation-dependent signaling. rsc.orgAnaerobic bacteria. wikipedia.orgrsc.org
RK-682 Inhibitor of tyrosine phosphatases, HIV-I protease, and heparanase. rsc.orgNot specified in the provided context.
Acaterin Non-competitively and reversibly inhibits the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). rsc.org Analogs show activity against phytopathogens, possibly through actin disorganization. rsc.orgPseudomonas sp. rsc.org
Tetronomycin An ionophore antibiotic that disrupts ion signaling across cell membranes. plos.orgGram-positive bacteria. rsc.org
Andrimid Inhibits the β-subunit of acetyl-CoA carboxylase in fatty acid synthesis. frontiersin.orgnih.govGram-positive and Gram-negative pathogens. frontiersin.orgnih.gov
Chlorothricin A spirotetronate that acts as an ionophore. rsc.orgplos.orgGram-positive anaerobic bacteria. rsc.org

This table is based on available research findings and may not be exhaustive.

A key difference lies in the complexity of their structures. This compound is a linear tetronate, while others like chlorothricin and kijanimicin are spirotetronates, possessing a more complex, fused-ring structure. rsc.orgresearchgate.net This structural difference likely influences their molecular targets and mechanisms. For example, the polyether tetronates, such as tetronomycin and tetronasin, function as ionophores, disrupting ion gradients across cellular membranes. plos.org In contrast, the proposed mechanism for linear tetronates like the agglomerins and RK-682 points towards enzyme inhibition. rsc.org

Investigation of Specific Enzyme Inhibition or Activation Profiles

Currently, there is a lack of specific studies detailing the enzyme inhibition or activation profile of this compound. However, based on the activity of related compounds, several enzyme families are plausible targets.

As previously mentioned, the inhibition of phosphatases is a strong possibility due to the structural mimicry of the tetronic acid moiety. rsc.org The inhibition of phosphatases can have profound effects on cellular processes. rsc.org Another potential target could be enzymes involved in fatty acid synthesis, similar to andrimid. frontiersin.orgnih.gov

Furthermore, some tetronates have been found to inhibit proteases. For instance, RK-682 shows inhibitory activity against HIV-I protease. rsc.org Cathepsin D, a lysosomal aspartic protease, is another example of a protease that can be targeted by inhibitors. scbt.com While there is no direct evidence linking this compound to protease inhibition, this remains an area for future investigation.

The development of enzyme inhibition assays is a crucial step in characterizing the biological activity of compounds like this compound. nih.gov Such studies would involve testing the compound against a panel of purified enzymes to determine its inhibitory or activating effects and to calculate key parameters like the IC50 value.

Structure Activity Relationship Sar of Agglomerin D

Correlation of Acyl Chain Variation with Biological Activity Profiles

The agglomerin family, including Agglomerin A, B, C, and D, differs in the structure of the acyl side chain attached to the tetronate ring. This variation in the acyl group is a key determinant of their antibacterial potency and spectrum. While specific comparative studies detailing the minimal inhibitory concentrations (MICs) of each agglomerin against a wide panel of bacteria are not extensively available in the public domain, the initial discovery of these compounds highlighted their collective activity against anaerobic bacteria. nih.gov

To illustrate the structural differences within the agglomerin family, the acyl chains of Agglomerins A, B, C, and D are presented below. This variation directly influences the lipophilicity and steric properties of the molecules, which in turn are expected to modulate their biological activity.

CompoundAcyl Chain Structure
Agglomerin A n-decanoyl
Agglomerin B 10-methylundecanoyl
Agglomerin C n-dodecanoyl
Agglomerin D 12-methyltridecanoyl

This table illustrates the different acyl side chains of Agglomerins A, B, C, and D, which are responsible for their varying biological activities.

Impact of Tetronate Core Structural Modifications on Activity

The 2-acyl-4-ylidenetetronic acid core is the fundamental pharmacophore of the agglomerins, including this compound. nih.gov Modifications to this core structure are expected to have a significant impact on the compound's biological activity. The tetronate ring, with its enolized β-dicarbonyl system, is crucial for the molecule's acidic nature and its ability to chelate metal ions, which may be integral to its mechanism of action.

Alterations to the tetronate core, such as substitution at different positions or modification of the exocyclic methylene (B1212753) group, would likely affect the electronic distribution and conformation of the molecule, thereby influencing its interaction with its biological target. While specific studies on the modification of the tetronate core of this compound are scarce, research on other tetronate-containing natural products indicates that the integrity of this moiety is often essential for their biological function.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of compounds like the agglomerins, QSAR could be a powerful tool to predict the antibacterial activity of new derivatives and to understand the key molecular descriptors that govern their potency.

A typical QSAR study on this compound and its analogs would involve the calculation of various molecular descriptors, such as:

Lipophilicity: LogP (partition coefficient)

Electronic properties: Dipole moment, partial charges

Steric properties: Molecular weight, molar refractivity, van der Waals volume

These descriptors would then be correlated with the observed biological activity (e.g., MIC values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to generate a predictive model. While specific QSAR studies focused solely on this compound have not been prominently reported, the principles of QSAR are broadly applicable to this class of compounds to guide the rational design of new antibacterial agents. nih.gov

Insights from Synthetic Analogs and Derivatives on SAR

The synthesis of analogs and derivatives of natural products is a cornerstone of medicinal chemistry, providing valuable insights into their SAR. For this compound, the synthesis of analogs with systematic variations in the acyl chain and modifications to the tetronate core would be highly informative.

For example, a library of this compound analogs could be synthesized with variations in:

Acyl chain length: Systematically increasing or decreasing the number of carbon atoms.

Acyl chain branching: Introducing or altering the position of methyl groups.

Acyl chain saturation: Introducing double or triple bonds.

Tetronate core modifications: Introducing substituents at various positions or altering the exocyclic methylene group.

Advanced Analytical Methodologies for Agglomerin D Research

High-Resolution Mass Spectrometry for Metabolomic and Proteomic Investigations

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technology in natural product research, offering unparalleled sensitivity and mass accuracy for the analysis of complex biological samples. nih.govresearchgate.net In the context of Agglomerin D, HRMS is pivotal for both metabolomic and proteomic investigations.

Metabolomics: Untargeted metabolomics, which aims to comprehensively measure all small molecules in a biological system, heavily relies on HRMS platforms like Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap-based MS. nih.govmdpi.comanimbiosci.org These instruments provide high resolving power, allowing for the differentiation of compounds with very similar masses. nih.gov This capability is crucial for detecting and identifying this compound and its biosynthetic intermediates within the complex metabolic background of the producing organism, such as Enterobacter agglomerans. animbiosci.orgnih.gov Direct infusion (DI) HRMS can provide a rapid snapshot of the metabolome, while coupling HRMS with liquid chromatography (LC-HRMS) allows for the separation of isomers and provides an additional layer of identification confidence through retention time. mdpi.comanimbiosci.org

Proteomics: HRMS is also central to chemoproteomic strategies designed to identify the protein targets of bioactive compounds like this compound. evotec.com In these experiments, changes in the proteome in response to the compound can be quantified. For instance, after treating cells with this compound, HRMS can be used to compare the abundance of thousands of proteins against an untreated control, potentially revealing up- or down-regulated proteins that are part of the compound's mechanism of action. Furthermore, HRMS is the primary readout for identifying proteins that directly bind to this compound-derived chemical probes. evotec.comnih.gov

Table 1: Comparison of High-Resolution Mass Spectrometry Techniques for this compound Research

Technique Principle Strengths in this compound Research
Orbitrap MS Ions are trapped in an orbital motion around a central spindle-like electrode. The frequency of their motion is related to their mass-to-charge ratio. High resolution, fast scan speeds, high sensitivity. Ideal for coupling with liquid chromatography (LC-MS) for high-throughput metabolomic profiling and proteomic analysis. nih.gov
FT-ICR-MS Ions are trapped in a strong magnetic field, where they move in a circular path (cyclotron motion). The frequency of this motion is measured to determine mass. Highest available mass resolution and accuracy. Excellent for resolving complex mixtures and assigning unambiguous elemental formulas to this compound and its metabolites without chromatographic separation (direct infusion). mdpi.com
Q-TOF MS A quadrupole (Q) mass filter is combined with a time-of-flight (TOF) mass analyzer. Good resolution and fast acquisition speeds. Often used in LC-MS setups for both qualitative and quantitative analysis in metabolomics and proteomics. mdpi.com

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

While mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural elucidation of molecules like this compound. nih.govresearchgate.net Advanced NMR methods are essential for unambiguously determining the connectivity of all atoms and the three-dimensional stereochemistry. researchgate.netnih.gov

For a molecule with the complexity of this compound (C₁₉H₂₇O₄Na), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required. nih.gov

1D NMR: ¹H NMR provides information on the number and chemical environment of hydrogen atoms, while ¹³C NMR reveals the same for carbon atoms. vanderbilt.edu

2D NMR: Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, identifying neighboring protons. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton-carbon pairs, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. These experiments are critical for assembling the carbon skeleton and placing functional groups. nih.gov

To determine the relative and absolute stereochemistry of this compound's chiral centers, more advanced techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space, and the measurement of coupling constants are employed. nih.gov

Table 2: Key Advanced NMR Experiments for Structural Elucidation of this compound

Experiment Information Provided Purpose
COSY ¹H-¹H correlations through 2-3 bonds Establishes spin systems and maps proton connectivity
HSQC ¹H-¹³C correlations through one bond Assigns protons to their directly attached carbons
HMBC ¹H-¹³C correlations through 2-3 bonds Connects spin systems and determines the overall carbon skeleton
NOESY/ROESY ¹H-¹H correlations through space Determines the relative stereochemistry of chiral centers by identifying protons that are physically close
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups Simplifies the carbon spectrum and aids in assignments vanderbilt.edu

Chromatographic Techniques for High-Throughput Analysis and Purification of this compound and its Analogs

Chromatography is indispensable for both the initial isolation of this compound from a complex fermentation broth and for its high-throughput analysis in various screening and research efforts. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques used. researchgate.net

For purification, preparative HPLC is used to isolate this compound and its naturally occurring analogs (Agglomerins A, B, and C) in sufficient quantities for structural elucidation and biological testing. nih.gov Mass-directed fractionation, where the HPLC eluent is split between a detector and a mass spectrometer, allows for the specific collection of fractions containing the compound of interest based on its mass-to-charge ratio. researchgate.net

For high-throughput analysis, such as screening different strains or culture conditions for this compound production, UHPLC systems coupled with mass spectrometry (UHPLC-MS) are employed. researchgate.net These systems offer rapid analysis times, allowing hundreds of samples to be processed in a day. The development of automated, parallel purification systems, often in a 96-well plate format, has further increased the throughput for purifying compound libraries or multiple analogs. researchgate.netnih.gov

Table 3: Chromatographic Techniques in this compound Research

Technique Application Key Features
Preparative HPLC Purification and Isolation Larger column diameters, high loading capacity, fraction collection for isolating pure this compound. researchgate.net
Analytical UHPLC-MS High-Throughput Analysis & Quantification Smaller particle size columns for higher resolution and speed; coupled to MS for sensitive and selective detection. researchgate.netnih.gov
Mass-Directed Fractionation High-Throughput Purification Uses real-time MS data to trigger the collection of compounds with a specific mass, automating the purification of this compound. researchgate.net
96-Well Plate-Based Screening High-Throughput Process Development Miniaturized, parallel screening of chromatographic conditions (e.g., different resins, pH) to rapidly optimize purification protocols. nih.gov

Isotopic Labeling Approaches for Biosynthetic Pathway Tracing and Flux Analysis

Understanding how Enterobacter agglomerans synthesizes this compound requires tracing the metabolic route from simple precursors to the final complex structure. Isotopic labeling is a powerful technique to achieve this. wikipedia.org The general strategy involves feeding the producing organism a potential precursor that has been enriched with a stable isotope, such as ¹³C or ¹⁵N. nih.gov

The labeled precursor is incorporated into the cell's metabolic network, and if it lies on the biosynthetic pathway to this compound, the resulting natural product will also be isotopically labeled. biorxiv.org By analyzing the labeled this compound with mass spectrometry, one can observe a mass shift corresponding to the number of incorporated labeled atoms. Further analysis by NMR can pinpoint the exact location of the labels within the molecule's structure. nih.gov This information allows for the precise mapping of the biosynthetic pathway. nih.gov

Recent analyses have identified the biosynthetic gene clusters (BGCs) responsible for producing compounds like agglomerin in various bacteria, providing a genetic roadmap that can guide isotopic labeling experiments. nih.gov By knocking out genes in the predicted cluster and feeding labeled precursors, researchers can confirm the function of specific enzymes in the pathway. This approach, which connects genetic information with metabolic output, is a cornerstone of modern natural product biosynthesis research. nih.gov

Table 4: Workflow for Isotopic Labeling to Trace this compound Biosynthesis

Step Description Analytical Technique
1. Precursor Selection Based on the structure of this compound and known biosynthetic pathways (e.g., polyketide synthesis), potential precursors (e.g., ¹³C-acetate, ¹³C-propionate) are chosen. Bioinformatic analysis of the BGC. nih.govrsc.org
2. Labeled Feeding The producing organism is cultured in a medium where the unlabeled precursor is replaced with its stable isotope-labeled version. nih.gov Standard microbiology/fermentation.
3. Extraction & Purification This compound is extracted from the culture and purified. Chromatography (HPLC). nih.gov
4. Label Incorporation Analysis The purified compound is analyzed to detect an increase in mass and determine the number of incorporated labels. High-Resolution Mass Spectrometry (HRMS). nih.gov
5. Label Position Analysis The exact position of the incorporated isotopes in the molecular structure is determined. ¹³C NMR Spectroscopy.

Chemoproteomic and Target Deconvolution Methodologies

To understand the biological function of this compound, it is essential to identify its molecular target(s) within the cell, a process known as target deconvolution. nih.goveuropeanreview.org Chemoproteomics provides a suite of powerful, mass spectrometry-based techniques for this purpose. nih.gov These methods can be broadly categorized into probe-based and probe-free approaches.

Probe-Based Methods: These strategies involve synthesizing a chemical probe based on the this compound structure. researchgate.net This probe typically contains two key modifications: a reactive group (e.g., a photoaffinity label) that can be activated to form a covalent bond with the target protein upon binding, and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne group) that allows for the subsequent enrichment and isolation of the probe-protein complex. evotec.comnih.gov After treating cells or cell lysates with the probe, the labeled proteins are captured, digested, and identified by HRMS.

Probe-Free Methods: These recently developed methods avoid the often-challenging synthesis of a chemical probe. nih.gov They rely on the principle that the binding of a small molecule like this compound can induce a change in the biophysical properties of its target protein, such as its thermal stability or susceptibility to proteolysis.

Cellular Thermal Shift Assay (CETSA): Measures changes in the thermal stability of proteins upon ligand binding. Target proteins will typically be more stable at higher temperatures when bound to this compound. europeanreview.org

Drug Affinity Responsive Target Stability (DARTS): Exploits the fact that ligand binding can protect a target protein from digestion by a protease. europeanreview.org

In both cases, quantitative proteomics using HRMS is used to identify the proteins that show altered stability, thus revealing them as potential targets of this compound. europeanreview.org

Table 5: Chemoproteomic Strategies for this compound Target Deconvolution

Strategy Approach Advantages
Affinity-Based Protein Profiling (AfBPP) An this compound-derived probe with a reporter tag is used to pull down interacting proteins for MS identification. researchgate.net Directly captures binding partners.
Photoaffinity Labeling (PAL) A probe with a photo-reactive group covalently crosslinks to the target upon UV light exposure, enabling capture and identification. evotec.com Can capture interactions in living cells; provides information on the binding site.
Cellular Thermal Shift Assay (CETSA) Identifies targets by observing increased thermal stability in the presence of this compound. europeanreview.org Probe-free; applicable in live cells and tissues.
Drug Affinity Responsive Target Stability (DARTS) Identifies targets by their increased resistance to protease digestion when bound to this compound. europeanreview.org Probe-free; does not require heating.

Research Applications and Future Perspectives

Utilization of Agglomerin D as a Molecular Probe for Fundamental Biological Processes

Molecular probes are essential tools in chemical biology that help elucidate the mechanisms behind the action of drugs or drug-like molecules by interacting with macromolecular targets like proteins or nucleic acids. researchgate.net These probes are often designed with specific features, such as fluorescent tags, to allow for the visualization and study of biological processes like intracellular ion changes, protein signaling, and enzymatic activity. mdpi.com

While this compound has not yet been extensively developed as a molecular probe, its structure holds significant promise. The tetronic acid moiety, a core feature of this compound, has been suggested to act as a steric and electronic mimic for biologically crucial groups such as carboxylates, phosphates, or sulfates. rsc.org This mimicry could allow a modified this compound probe to competitively bind to the active sites of enzymes that process these substrates, such as phosphatases or kinases, thereby enabling the study of critical signaling pathways. rsc.org

Future research could focus on synthesizing this compound analogs tagged with fluorophores. These fluorescent probes could then be used in techniques like fluorescence microscopy or flow cytometry to track the compound's localization within cells, identify its binding partners, and observe its effect on cellular architecture and function in real-time. mdpi.com Developing such probes would provide an invaluable tool for dissecting the fundamental biological processes affected by this class of molecules.

Exploration of Undiscovered Biological Activities Beyond Antimicrobial Effects

The known biological activity of this compound is primarily its moderate antibiotic effect against anaerobic bacteria and weak activity against some aerobic Gram-positive bacteria. nih.govfrontiersin.org However, its structural class, the 3-acyl-tetronic acids, suggests a broader potential for bioactivity that remains largely unexplored. rsc.org

A key area for investigation is its potential as an antiviral agent. Research into structurally similar 3-acyl 5-hydroxymethyl tetronic acids revealed that some of these compounds act as inhibitors of HIV-protease. rsc.org This finding provides a strong rationale for screening this compound and its derivatives against a range of viral proteases and other essential viral enzymes.

Furthermore, the ability of the tetronic acid ring to mimic phosphate (B84403) groups suggests that this compound could interfere with phosphorylation-dependent signaling pathways. rsc.org This opens up the possibility of activity in areas such as oncology or immunology, where aberrant signaling is a common feature. Many linear tetronic acid derivatives are known to be enzyme inhibitors, and exploring this compound's effect on various phosphatases, kinases, and ATPases could uncover novel therapeutic applications. rsc.org For instance, certain analogs of abyssomicin, another tetronate antibiotic, were found to inhibit gastric ATPase. rsc.org

This compound as a Lead Compound for Novel Chemical Biology Tools

A lead compound is a chemical compound that has pharmacological or biological activity and serves as the starting point for chemical modifications to develop new drugs or chemical biology tools. pressbooks.pubiarc.fr this compound is an excellent candidate for a lead compound due to its defined core structure and a variable acyl chain that can be readily modified. wikipedia.orgpressbooks.pub The naturally occurring Agglomerins A, B, C, and D already demonstrate how variation in this chain affects the compound's properties. wikipedia.org

Using this compound as a scaffold, researchers can employ combinatorial chemistry to create a large library of derivatives. pressbooks.pub This involves systematically altering functional groups at various "diversity sites" on the molecule to explore the structure-activity relationship (SAR). cbcs.se Such SAR studies are crucial for optimizing a compound's potency, selectivity, and other pharmacological properties. cbcs.se

These newly synthesized analogs could be developed into highly specific chemical biology tools. For example, by attaching a reactive group or a photo-affinity label, an this compound derivative could be used to irreversibly bind to its cellular target, allowing for its isolation and identification. Furthermore, chimeric molecules could be engineered where this compound acts as the "effector" moiety, linked to a "targeting" moiety that directs it to specific cells or tissues, a strategy with applications in targeted drug delivery. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the molecular changes induced by a compound. mdpi.comembopress.org This approach can uncover complex interactions and signaling pathways that would be missed by studying a single molecular layer. mdpi.com

Applying a multi-omics strategy to this compound research could proceed as follows:

Transcriptomics: Exposing bacteria or other cells to this compound and analyzing the resulting changes in mRNA levels would reveal which genes are up- or down-regulated, pointing to the cellular pathways that are most affected.

Proteomics: This would identify changes in the abundance, modification, or localization of proteins following treatment, providing direct insight into the compound's effect on cellular machinery.

Metabolomics: By measuring the changes in small-molecule metabolites, researchers could identify specific metabolic pathways that are disrupted by this compound, potentially confirming its mode of action as an enzyme inhibitor. biorxiv.org

Integrating these datasets can build a comprehensive model of this compound's mechanism of action. For example, if transcriptomics shows the upregulation of stress-response genes, proteomics could identify the specific stress proteins involved, and metabolomics could reveal the accumulation of a substrate due to enzyme inhibition. This powerful, data-rich approach is essential for moving beyond simple activity screening to a deep, mechanistic understanding. researchgate.net

Emerging Methodologies and Interdisciplinary Approaches in this compound Research

Advancing our understanding of this compound requires the adoption of emerging research methodologies and fostering interdisciplinary collaboration. Modern drug discovery often follows a "Design-Make-Test-Analyze" (DMTA) cycle, an iterative process that is highly effective for optimizing lead compounds. cbcs.se This cycle integrates computational design, synthetic chemistry, biological testing, and data analysis to rapidly refine molecular properties.

Future research on this compound would benefit from a blend of qualitative and quantitative approaches. bilpubgroup.com While quantitative assays will measure inhibitory concentrations and binding affinities, qualitative methods like observational studies using advanced microscopy can provide rich, descriptive data on how the compound affects cell behavior and morphology. nih.govlibguides.com

An interdisciplinary team of microbiologists, synthetic chemists, computational biologists, and pharmacologists would be best positioned to unlock the potential of this compound. For instance, computational modeling could predict how modifications to this compound's structure would affect its binding to a target protein. Synthetic chemists could then create these specific derivatives, which would subsequently be tested by microbiologists and pharmacologists. This collaborative, methodologically diverse approach is the future of natural product research and holds the key to translating the promise of compounds like this compound into tangible scientific and therapeutic advances.

Q & A

Q. What experimental methodologies are recommended for characterizing Agglomerin D’s structural properties?

Q. How can researchers optimize extraction and purification protocols for this compound from natural sources?

Extraction efficiency depends on solvent polarity (e.g., ethanol-water gradients) and tissue pretreatment (lyophilization vs. fresh). Column chromatography (silica gel, Sephadex LH-20) is standard for purification, but advanced techniques like Counter-Current Chromatography (CCC) reduce denaturation risks. Validate each step with TLC/HPLC and track yield-to-purity ratios. Document centrifugal speeds, gradient durations, and solvent recovery rates to enable replication .

Advanced Research Questions

Q. How should contradictory data in this compound’s pharmacological studies be analyzed?

Discrepancies in bioactivity results (e.g., IC50 variability) require systematic validation:

  • Reproducibility checks : Replicate assays under identical conditions (pH, temperature, cell lines).
  • Meta-analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers.
  • Contextual factors : Account for source material variability (geographical origin, extraction batch) and assay interference (e.g., solvent cytotoxicity). Publish negative results and raw datasets to enhance transparency .

Q. What frameworks are recommended for designing in vivo studies on this compound’s therapeutic mechanisms?

Adopt the PICO framework to structure experiments:

  • Population : Specify animal models (e.g., Sprague-Dawley rats for neurotoxicity).
  • Intervention : Define dosage (mg/kg), administration routes (oral/IP), and treatment duration.
  • Comparison : Include positive controls (e.g., standard therapeutics) and vehicle controls.
  • Outcome : Quantify biomarkers (ELISA, Western blot) and behavioral endpoints. Predefine exclusion criteria and power analysis to ensure statistical validity .

Q. How can researchers address challenges in synthesizing this compound analogs with enhanced bioactivity?

Structure-Activity Relationship (SAR) studies require:

  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities.
  • Stereochemical control : Optimize chiral centers via asymmetric catalysis (e.g., Sharpless epoxidation).
  • In vitro screening : Prioritize analogs with ≥50% efficacy in primary assays before advancing to ADMET profiling. Publish synthetic routes, spectral data, and purity thresholds to facilitate peer validation .

Q. What strategies improve the reliability of this compound’s bioactivity assays?

Mitigate false positives/negatives by:

  • Assay controls : Include vehicle, positive (e.g., doxorubicin for cytotoxicity), and negative controls.
  • Dose-response curves : Use ≥6 concentrations with triplicate measurements.
  • Interference testing : Pre-incubate compounds with assay reagents (e.g., ATP in kinase assays). Report coefficient of variation (CV) and Z’-factor scores to quantify assay robustness .

Methodological Resources

  • Data documentation : Archive protocols, raw spectra, and statistical codes in repositories like Zenodo or Figshare, citing DOIs in publications .
  • Ethical compliance : For in vivo work, follow ARRIVE 2.0 guidelines and obtain institutional ethics approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.